Lamellarin L

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lamellarin L is a natural product found in Didemnum with data available.

化学反应分析

Cyclocondensation and Oxidative Cyclization

-

Cyclocondensation : Arylpyruvic acid reacts with 2-arylethylamine under thermal conditions to generate the pyrrole core.

-

Selective hydrolysis : The methyl ester of 38 is hydrolyzed to 39 using NaCN in DMPU.

-

Oxidation : Treatment with Pb(OAc)₄ converts pyrrole 39 into pyrrolo[2,3-c]coumarin 40 .

-

Heck cross-coupling : Intramolecular Pd-catalyzed coupling of 41 eliminates CO₂, forming the isoquinoline moiety 42 .

-

Deprotection : AlCl₃ removes isopropyl groups to yield lamellarin L (43 ) .

Negishi and Suzuki-Miyaura Cross-Coupling

A resin-bound approach employs:

-

Negishi cross-coupling : Organozinc reagent 22 couples with iodophenol 21 to form 23 .

-

Suzuki-Miyaura cross-coupling : 23 reacts with boronic acid 24 to generate diarylpyrrole 25 .

-

Simultaneous deprotection : AlCl₃ cleaves N- and O-protecting groups, yielding lamellarin Q (10 ), which is further functionalized to this compound .

Halogen Dance/Negishi Coupling

A one-pot method achieves:

-

Halogen dance : Lithiated dibromopyrrole undergoes halogen migration at −78°C.

-

Transmetalation : The resulting α-pyrrolyllithium is converted to an organozinc species.

-

Negishi coupling : Palladium-catalyzed coupling with aryl iodides forms fully substituted pyrroles.

-

Stepwise diarylation : Sequential boronate incorporation and coupling reactions complete the this compound skeleton .

Pummerer Cyclization Route

An alternative pathway involves:

-

N-Alkylation : Bromoethyl phenyl sulfide reacts with a lactone precursor.

-

Pummerer cyclization : TMSOTf-mediated cyclization generates phenylthio-lamellarin 99 .

-

Desulfurization : Treatment with Bu₃SnH/AIBN removes sulfur, yielding this compound (55 ) in 29% yield over 13 steps .

Table 1. Comparative Synthetic Routes to this compound

Functionalization and Derivatives

This compound’s structure allows for targeted modifications:

-

Sulfation : Trichloroethyl chlorosulfate introduces sulfate groups at specific positions .

-

Lactonization : Acidic conditions induce lactone formation, critical for bioactivity .

Challenges and Optimizations

-

Regioselectivity : Cross-coupling reactions require precise control to avoid homocoupling byproducts .

-

Deprotection specificity : AlCl₃ and BCl₃ selectively cleave isopropyl or benzyl ethers without affecting methyl groups .

-

Oxidation efficiency : Pb(OAc)₄ and DDQ ensure high yields in pyrrole-to-coumarin conversions .

This compound’s synthesis exemplifies advanced strategies in alkaloid chemistry, combining cyclocondensation, cross-coupling, and oxidative cyclization to achieve structural complexity. These methods highlight the interplay of regioselective transformations and protective group chemistry in natural product synthesis.

属性

分子式 |

C28H23NO8 |

|---|---|

分子量 |

501.5 g/mol |

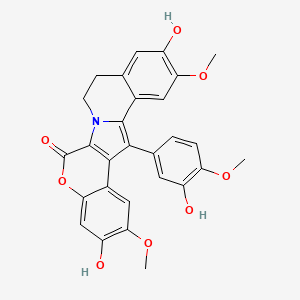

IUPAC 名称 |

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |

InChI |

InChI=1S/C28H23NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-5,8-12,30-32H,6-7H2,1-3H3 |

InChI 键 |

KVCRPCFZFYJZMJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

同义词 |

lamellarin L |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。